Acide DABCYL, SE

Vue d'ensemble

Description

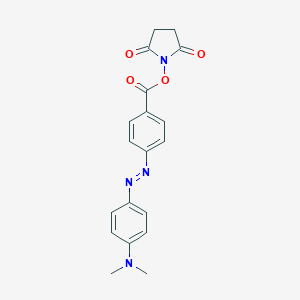

“(E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate” is a chemical compound used for scientific research and development .

Synthesis Analysis

The synthesis of similar azo compounds generally involves a diazotization reaction using a primary aromatic amine containing one or more nucleophiles . A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been modeled using software like Gaussian09W and GaussView6.0.16 employing B3LYP and 6–31+G (d) basis set .Chemical Reactions Analysis

Azo compounds undergo a fast intramolecular charge transfer (ICT) upon light excitation . They are also used for labeling proteins or peptides through their amino-groups by forming stable peptide bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the HOMO–LUMO energy gap of a similar compound was found to be 2.806 eV, indicating its less stability and high chemical reactivity .Applications De Recherche Scientifique

Applications de transfert d'énergie par résonance de fluorescence (FRET)

L'acide DABCYL, SE est largement utilisé comme accepteur dans les applications FRET en raison de sa large et intense absorption visible, mais il n'est pas fluorescent. Cela le rend idéal pour créer des substrats éteints qui peuvent être utilisés dans divers systèmes de détection .

Détection colorimétrique

La structure du composé, qui présente une configuration push-pull, est très prometteuse pour les applications de détection colorimétrique. Cela permet la détection visuelle des interactions biomoléculaires sans avoir besoin d'équipements spécialisés .

Marquage des protéines et des peptides

L'this compound contient un groupe NHS (N-hydroxysuccinimidyl) qui facilite le marquage facile des protéines ou des peptides. Ceci est crucial pour le développement de substrats ou de systèmes de détection dans la recherche impliquant l'analyse des protéines ou des peptides .

Études d'efficacité de l'absorption cellulaire

Les chercheurs ont utilisé des dérivés DABCYL pour étudier l'efficacité de l'absorption cellulaire. En faisant varier la structure du DABCYL, des augmentations significatives de la livraison cellulaire de certaines molécules ont été obtenues .

Mécanisme D'action

Target of Action

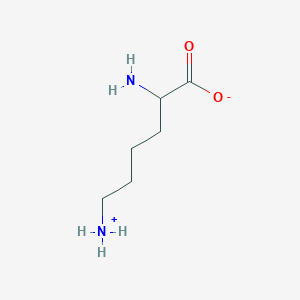

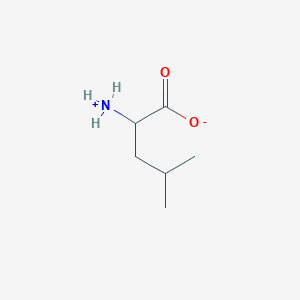

DABCYL acid, SE, also known as 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester or (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate, is primarily used as a reagent to label proteins or peptides through their amino-groups . The succinimidyl ester is reactive with terminal amines or lysines of peptides and other nucleophiles .

Mode of Action

The compound has an NHS (N-hydroxysuccinimidyl) group that allows easy labeling of proteins or peptides for use in substrates or other detection systems . It has absorption wavelengths that overlap well with EDANS, and some other fluorophores, in FRET-type quenched substrates .

Biochemical Pathways

It is known that the compound is widely used to prepare a variety of fret-based probes that contain dabcyl . These probes can be used to study various biochemical pathways where the labeled proteins or peptides are involved.

Pharmacokinetics

It is soluble in dmso , which could potentially impact its bioavailability

Result of Action

The primary result of DABCYL acid, SE’s action is the labeling of proteins or peptides through their amino-groups . This labeling allows the proteins or peptides to be used in substrates or other detection systems, particularly in FRET-type quenched substrates .

Action Environment

The action of DABCYL acid, SE can be influenced by environmental factors such as temperature and light. The compound is shipped at 4°C and recommended to be stored at -20°C long term . It should also be stored under desiccating conditions . Before use, it is recommended to allow the product to equilibrate to room temperature for at least 1 hour .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

This compound is reactive with terminal amines or lysines of peptides and other nucleophiles . It is used as a reagent to label proteins or peptides through their amino groups . The succinimidyl ester of (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate allows easy labeling of proteins or peptides for use in substrates or other detection systems .

Cellular Effects

The attachment of the (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate group not only increases the cellular uptake of the cell-penetrating peptides but it may affect the mechanism of their internalization . Its conjugates with antitumor drugs were studied on different cells and showed antitumor activity .

Molecular Mechanism

The molecular mechanism of action of (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate involves its interaction with terminal amines or lysines of peptides and other nucleophiles . This interaction allows the compound to be used as a reagent to label proteins or peptides, facilitating their detection in various biochemical applications .

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in DMSO , suggesting that it can be stored and used in solution form for various biochemical experiments.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(dimethylamino)phenyl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-22(2)16-9-7-15(8-10-16)21-20-14-5-3-13(4-6-14)19(26)27-23-17(24)11-12-18(23)25/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOVDNBDQHYNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400841 | |

| Record name | 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146998-31-4 | |

| Record name | 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.